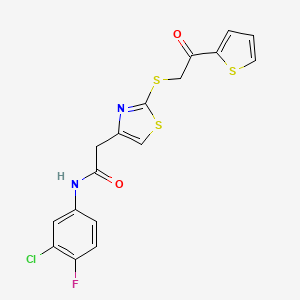

N-(3-chloro-4-fluorophenyl)-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide

Beschreibung

N-(3-chloro-4-fluorophenyl)-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide is a thiazole-based acetamide derivative featuring a 3-chloro-4-fluorophenyl group and a thiophene moiety linked via a thioether and oxoethyl spacer.

Eigenschaften

IUPAC Name |

N-(3-chloro-4-fluorophenyl)-2-[2-(2-oxo-2-thiophen-2-ylethyl)sulfanyl-1,3-thiazol-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClFN2O2S3/c18-12-6-10(3-4-13(12)19)20-16(23)7-11-8-25-17(21-11)26-9-14(22)15-2-1-5-24-15/h1-6,8H,7,9H2,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LADLPBQMAOVLCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)CSC2=NC(=CS2)CC(=O)NC3=CC(=C(C=C3)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClFN2O2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N-(3-chloro-4-fluorophenyl)-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's structure includes a chloro-fluorophenyl group, a thiophene moiety, and a thiazole ring, which are significant for its biological interactions. Its molecular formula is with a molecular weight of 487.95 g/mol . The presence of these functional groups suggests potential interactions with various biological targets.

Research indicates that compounds containing thiazole and thiophene rings often exhibit diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The specific mechanisms through which this compound exerts its effects are still being elucidated. However, studies suggest that it may interact with key enzymes or receptors involved in cell signaling pathways.

Anticancer Activity

Several studies have explored the anticancer potential of similar compounds. For instance, thiazole derivatives have shown promising results against various cancer cell lines by inducing apoptosis and inhibiting proliferation. Although specific data on this compound's anticancer activity is limited, its structural similarities to known anticancer agents suggest it may possess similar properties.

Antimicrobial Activity

Compounds with thiophene and thiazole structures are often evaluated for their antimicrobial properties. Research has demonstrated that derivatives of these compounds can inhibit the growth of bacteria and fungi. For example, related thiazole compounds have been shown to exhibit significant activity against Mycobacterium tuberculosis and other pathogens . The specific antimicrobial efficacy of this compound remains to be fully characterized.

Case Studies and Research Findings

- Anticancer Studies : A study on thiazole derivatives indicated that modifications in the structure could enhance their potency against cancer cell lines such as HCT 116. Compounds with similar frameworks were evaluated for their IC50 values, revealing significant anticancer activity .

- Antimicrobial Screening : In vitro studies have shown that related compounds exhibit varying degrees of antimicrobial activity against strains like Staphylococcus aureus and Escherichia coli. These findings highlight the potential for this compound to be developed as an antimicrobial agent .

Data Table: Biological Activities of Related Compounds

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research has indicated that derivatives of compounds similar to N-(3-chloro-4-fluorophenyl)-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide exhibit significant antimicrobial properties. For instance, studies on thiazole derivatives have shown promising results against both Gram-positive and Gram-negative bacteria as well as fungal species. The mechanism often involves the disruption of microbial cell wall synthesis or inhibition of critical metabolic pathways .

Case Study: Antimicrobial Screening

A study evaluated several thiazole derivatives for their antimicrobial efficacy using the turbidimetric method. Compounds demonstrated potent activity against a range of pathogens, suggesting that modifications in the thiazole ring can enhance antimicrobial properties .

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies have utilized various cancer cell lines to assess the cytotoxic effects of related compounds. Notably, compounds with similar structures have shown effective inhibition of cell proliferation in breast cancer models (MCF7), indicating potential as anticancer agents .

Case Study: Anticancer Activity Assessment

In a comprehensive evaluation by the National Cancer Institute, derivatives were tested against a panel of cancer cell lines, revealing significant growth inhibition rates. Molecular docking studies further elucidated the binding interactions between these compounds and cancer-related targets, suggesting a mechanism for their anticancer activity .

Inhibition of Enzymatic Activity

Recent studies have suggested that this compound may act as an inhibitor of specific enzymes involved in inflammatory processes. For example, molecular docking studies indicated that certain modifications could enhance inhibition of 5-lipoxygenase (5-LOX), an enzyme implicated in inflammatory diseases .

Case Study: Enzyme Inhibition

In silico studies demonstrated that modifications to the compound could improve its affinity for 5-lipoxygenase, highlighting its potential as an anti-inflammatory agent. Further experimental validation is needed to confirm these findings and explore therapeutic applications in inflammatory diseases .

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step reactions starting from easily available precursors. Structural modifications can significantly alter its pharmacological profile, suggesting avenues for further research into optimizing its efficacy and reducing toxicity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Effects on Molecular Properties

The compound’s structural analogs differ in aryl substituents, heterocyclic systems, and linker groups. Key comparisons include:

*Calculated based on molecular formula C₁₇H₁₂ClFN₂O₂S₂.

Key Observations :

- Electron-Withdrawing Groups : The target compound’s 3-Cl-4-F-phenyl group may improve metabolic stability compared to dichlorophenyl analogs (e.g., ), as fluorine often reduces oxidative degradation .

Q & A

What are the established synthetic routes for N-(3-chloro-4-fluorophenyl)-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide?

Basic

The synthesis typically involves multi-step reactions, including:

- Thiazole ring formation via cyclization of thiourea derivatives with α-halo ketones (e.g., 2-bromoacetophenone) under basic conditions .

- Thioether linkage introduction by reacting thiol-containing intermediates (e.g., 2-mercapto-thiazole derivatives) with halogenated electrophiles (e.g., 2-oxo-2-(thiophen-2-yl)ethyl bromide) in polar aprotic solvents like DMF or DCM .

- Amide coupling using coupling agents (e.g., EDC/HOBt) to attach the 3-chloro-4-fluorophenyl moiety to the thiazole-acetate core .

Key purification steps include column chromatography and recrystallization, with yields ranging from 60–85% depending on reaction optimization .

How is the molecular structure of this compound validated?

Basic

Structural confirmation employs:

- NMR spectroscopy : and NMR to identify proton environments (e.g., thiophen-2-yl protons at δ 6.8–7.4 ppm) and carbon backbone .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns .

- Infrared (IR) spectroscopy : Confirmation of functional groups (e.g., C=O stretch at ~1680 cm, thioether C-S at ~680 cm) .

What in vitro assays are recommended for preliminary biological screening?

Basic

Standard protocols include:

- Antimicrobial activity : Broth microdilution (MIC determination) against gram-positive (e.g., S. aureus) and gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control .

- Anticancer screening : MTT assay on cancer cell lines (e.g., MCF-7, HepG2), comparing IC values to reference drugs like doxorubicin .

- Enzyme inhibition : Kinase or protease inhibition assays (e.g., EGFR inhibition) using fluorogenic substrates .

How can structure-activity relationships (SAR) be explored for this compound?

Advanced

SAR studies involve:

- Substituent variation : Modifying the thiophen-2-yl or chloro-fluorophenyl groups to assess impacts on bioactivity. For example, replacing thiophene with furan reduces antimicrobial potency .

- Pharmacophore mapping : Computational docking (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with kinase active sites) .

- Bioisosteric replacements : Swapping the thiazole ring with triazole or oxazole to evaluate metabolic stability .

What strategies optimize synthetic yield and purity?

Advanced

Optimization methods include:

- Solvent selection : Using DMF for thioether formation improves reaction kinetics compared to THF .

- Catalyst use : Adding triethylamine as a base enhances amide coupling efficiency by scavenging HCl .

- Temperature control : Maintaining 60–80°C during cyclization prevents side reactions (e.g., over-oxidation) .

How can contradictory biological activity data across studies be resolved?

Advanced

Approaches to resolve discrepancies:

- Standardized protocols : Adopt CLSI guidelines for antimicrobial testing to minimize variability in inoculum size or growth media .

- Dose-response validation : Repeat assays with extended concentration ranges (e.g., 0.1–100 µM) to confirm IC reproducibility .

- Metabolic stability testing : Use liver microsomes to assess if metabolite interference explains inconsistent results .

What methodologies assess pharmacokinetic properties?

Advanced

Key assays include:

- Plasma stability : Incubate compound in human plasma (37°C, 24 hrs) and quantify degradation via HPLC .

- Caco-2 permeability : Evaluate intestinal absorption using monolayer transepithelial electrical resistance (TEER) .

- CYP450 inhibition : Screen for interactions with cytochrome P450 isoforms (e.g., CYP3A4) using fluorometric kits .

What mechanistic insights explain its reactivity in nucleophilic substitutions?

Advanced

Reactivity is governed by:

- Electrophilic thiazole core : The electron-deficient thiazole sulfur facilitates nucleophilic attack (e.g., by amines or thiols) at the 2-position .

- Leaving group ability : Bromine in α-halo ketones (e.g., 2-bromoacetophenone) enhances cyclization kinetics compared to chlorine .

- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in SN2 mechanisms .

How can target identification be performed for this compound?

Advanced

Methods include:

- Affinity chromatography : Immobilize the compound on sepharose beads to pull down binding proteins from cell lysates .

- Computational docking : Use Schrödinger Suite to predict interactions with kinases (e.g., EGFR) or tubulin .

- CRISPR-Cas9 screening : Knock out candidate targets in cell lines and monitor resistance phenotypes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.